molecular formula C23H23N3O2 B11493342 2-Methyl-4-(5-{[2-methyl-5-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)quinoline

2-Methyl-4-(5-{[2-methyl-5-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)quinoline

Cat. No.: B11493342
M. Wt: 373.4 g/mol
InChI Key: HEBZUBNHXBDSCM-UHFFFAOYSA-N
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Description

2-Methyl-4-(5-{[2-methyl-5-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)quinoline is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the oxadiazole ring and phenoxy moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(5-{[2-methyl-5-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the oxadiazole ring through cyclization reactions. The phenoxy moiety can be attached via nucleophilic substitution reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(5-{[2-methyl-5-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility.

Scientific Research Applications

2-Methyl-4-(5-{[2-methyl-5-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)quinoline has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.

    Industry: The compound’s properties make it suitable for use in materials science, such as the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(5-{[2-methyl-5-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(5-{[2-methyl-5-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)benzene
  • 2-Methyl-4-(5-{[2-methyl-5-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine

Uniqueness

Compared to similar compounds, 2-Methyl-4-(5-{[2-methyl-5-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)quinoline stands out due to its quinoline core, which imparts unique electronic and steric properties

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

5-[(2-methyl-5-propan-2-ylphenoxy)methyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C23H23N3O2/c1-14(2)17-10-9-15(3)21(12-17)27-13-22-25-23(26-28-22)19-11-16(4)24-20-8-6-5-7-18(19)20/h5-12,14H,13H2,1-4H3

InChI Key

HEBZUBNHXBDSCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC2=NC(=NO2)C3=CC(=NC4=CC=CC=C43)C

Origin of Product

United States

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